Methyl alpha-D-glucopyranoside-d1

Quantitative Mass Spectrometry Metabolomics Drug Metabolism

Methyl alpha-D-glucopyranoside-d1 is an isotopically labeled, alpha-configured methyl glycoside that provides a +1.01 Da mass shift for unequivocal LC‑MS/MS quantitation of the non‑metabolizable glucose analog. The single‑deuterium label enables accurate correction of matrix effects, ion suppression, and sample‑loss in complex biological samples, while the strict α‑anomeric configuration ensures true SGLT‑substrate fidelity. Using the unlabeled analog or the β‑anomer introduces quantification bias and enzymatic artifacts. For transport kinetics, metabolomics, and α‑glucosidase inhibitor screening, this deuterated tracer is the scientifically non‑negotiable choice.

Molecular Formula C7H14O6
Molecular Weight 195.19 g/mol
Cat. No. B12402301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-D-glucopyranoside-d1
Molecular FormulaC7H14O6
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i5D
InChIKeyHOVAGTYPODGVJG-LQYNRTGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl alpha-D-glucopyranoside-d1: Essential Specifications for Deuterated Carbohydrate Procurement


Methyl alpha-D-glucopyranoside-d1 (CAS: 145525-77-5, MW: 195.19, Formula: C7H13DO6) is a deuterated derivative of methyl alpha-D-glucopyranoside, an alpha-configured methyl glycoside of D-glucose . This isotopically labeled compound is distinguished by the substitution of a single hydrogen atom with deuterium at the methyl group . Methyl alpha-D-glucopyranoside itself is a non-reducing, non-metabolizable glucose analog extensively employed as a substrate for alpha-glucosidases, a model compound in carbohydrate chemistry, and a tracer for sodium-glucose linked transporters (SGLTs) [1][2]. Its unique stability, conferred by the methylated anomeric carbon, prevents mutarotation and makes it a valuable tool for precise biochemical and analytical studies [3].

Why Methyl alpha-D-glucopyranoside-d1 Cannot Be Substituted: Deuterium's Critical Role in Analytical Precision


Generic substitution of methyl alpha-D-glucopyranoside-d1 with its non-deuterated counterpart or other methyl glycosides is scientifically invalid due to the fundamental role of the deuterium label. The incorporation of a single deuterium atom is not a peripheral modification; it is the defining feature that enables the compound's primary applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Using the unlabeled analog (methyl alpha-D-glucopyranoside) fails to provide the required isotopic distinction for accurate quantitation or tracking in complex biological matrices . Furthermore, the alpha-anomeric configuration is crucial, as beta-configured methyl glucoside exhibits distinct and often unfavorable properties in enzymatic and binding assays, leading to experimental artifacts and misinterpretation of biological transport and catalytic mechanisms [1]. Therefore, the procurement of the specifically deuterated, alpha-configured compound is a non-negotiable technical requirement for studies demanding isotopic traceability and precise stereochemical fidelity.

Methyl alpha-D-glucopyranoside-d1: A Quantitative Guide to Differential Performance vs. Analogs


Quantitative MS Internal Standard: Deuterium Label Enables Distinction from Native Compound

The primary differentiation of Methyl alpha-D-glucopyranoside-d1 from its unlabeled analog (Methyl alpha-D-glucopyranoside) is its utility as an internal standard in mass spectrometry (MS). The +1.01 Da mass shift (from 194.18 to 195.19) allows for complete chromatographic and mass spectral resolution from the endogenous or analyte form . This permits stable isotope dilution mass spectrometry (SID-MS), the gold-standard for precise quantitation in complex biological matrices such as plasma, urine, or cell lysates [1]. Without this isotopic distinction, accurate quantitation is confounded by ion suppression or enhancement in the MS source.

Quantitative Mass Spectrometry Metabolomics Drug Metabolism

SGLT Transporter Specificity: Alpha-Configuration is Essential for High-Affinity Transport

Methyl alpha-D-glucopyranoside (the unlabeled scaffold) is a well-documented, non-metabolizable substrate for sodium-dependent glucose cotransporters (SGLTs) [1]. The alpha-anomeric configuration is a strict requirement for high-affinity binding and transport. Data from SGLT competition assays demonstrate that Methyl alpha-D-glucopyranoside potently competes with D-glucose for uptake, exhibiting a first-order rate constant (k = 0.40 sec⁻¹) nearly identical to that of D-glucose (k = 0.41 sec⁻¹) and D-fructose (k = 0.40 sec⁻¹) [2]. In contrast, the beta-anomer, Methyl-beta-D-glucopyranoside, shows no measurable competition under the same conditions, indicated by "—" in the same dataset, confirming its inability to interact with the transporter [2].

Membrane Transport SGLT Transporter Glucose Uptake Kinetic Assay

Glucosyltransferase Acceptor Efficiency: Superior Performance of Methyl alpha-D-glucopyranoside

In enzymatic synthesis of oligosaccharides using alternansucrase (EC 2.4.1.140), the anomeric configuration of the methyl glucoside acceptor profoundly influences reaction efficiency. Comparative studies demonstrate that Methyl alpha-D-glucopyranoside (the scaffold for the d1 variant) is a significantly better acceptor than its beta counterpart. It diverts approximately 90% of D-glucosyl units away from glucan polymer formation and into oligosaccharide products, underscoring its high acceptor efficiency [1]. While a direct quantitative comparison of total product yield between the alpha- and beta-anomers is not provided, the study explicitly states that "methyl α-d-hexopyranosides were better acceptors than the corresponding β-glycosides" [2]. This class-level inference, supported by the 90% diversion rate, positions the alpha-configured compound as the superior choice for enzymatic synthesis applications.

Enzymology Glucansucrase Oligosaccharide Synthesis Acceptor Specificity

Non-Metabolizable Nature Enables Unambiguous Glucose Transport Studies Without Metabolic Interference

Unlike D-glucose, which is rapidly metabolized upon cellular uptake, Methyl alpha-D-glucopyranoside is a classic non-metabolizable glucose analog . This property is a key differentiator from metabolizable alternatives. It is actively transported into cells via SGLTs to high concentrations—as high as 800-fold above plasma concentrations in some systems—but is not phosphorylated by hexokinase or further catabolized, thus accumulating without being metabolically transformed [1]. This allows for the direct and exclusive study of transport kinetics and mechanisms, uncoupled from the confounding variables of downstream metabolism. In functional assays, Methyl alpha-D-glucopyranoside has been shown to mimic the effects of D-glucose, such as stimulating serotonin (5-HT) release from BON cells, while metabolizable alternatives like fructose do not [2].

Glucose Transport Metabolic Tracing Cell Physiology SGLT Biology

Enzymatic Substrate Specificity: Methyl alpha-D-glucopyranoside is a Preferred Substrate for Alpha-Glucosidases

Methyl alpha-D-glucopyranoside (the scaffold for the d1 variant) serves as a well-characterized substrate for a broad range of alpha-glucosidases, with 46 documented enzyme-catalyzed reactions in the BRENDA database [1]. This is in stark contrast to beta-glucosidases, which do not utilize this compound as a substrate [2]. The alpha-specific methyl glycosidic linkage is the critical determinant for enzyme recognition and catalysis. While specific kcat/Km values are not directly provided in the cited database summary, the extensive catalog of alpha-specific reactions underscores its established role as a benchmark substrate for characterizing and screening alpha-glucosidase activity and inhibition.

Glycosidase Assay Enzyme Kinetics Substrate Specificity Inhibitor Screening

Optimal Research Applications for Methyl alpha-D-glucopyranoside-d1 Based on Evidence


Stable Isotope-Labeled Internal Standard for LC-MS/MS Metabolomics

The +1.01 Da mass shift of Methyl alpha-D-glucopyranoside-d1 relative to the unlabeled compound makes it an ideal internal standard for quantifying Methyl alpha-D-glucopyranoside in complex biological samples using LC-MS/MS. This application leverages the compound's core differentiator—its isotopic label—to correct for sample preparation losses, ion suppression, and instrument variability. Its use ensures accurate and reproducible quantitation of the non-metabolizable glucose analog in pharmacokinetic studies, cell uptake assays, and metabolomics experiments .

Kinetic Analysis of Sodium-Glucose Linked Transporter (SGLT) Activity

As demonstrated by transport competition data showing a first-order rate constant of k = 0.40 sec⁻¹ for the unlabeled scaffold , the alpha-configuration is essential for SGLT interaction. Methyl alpha-D-glucopyranoside-d1, or its unlabeled form, can be employed as a non-metabolizable tracer to study SGLT1 and SGLT2 transport kinetics, uptake mechanisms, and inhibition by pharmaceutical agents in cell lines (e.g., LLC-PK1) or isolated tissues. Its non-metabolizable nature ensures that the measured uptake reflects only transporter activity, not downstream metabolism [2].

Enzymatic Synthesis of Isotopically Labeled Oligosaccharides

The high acceptor efficiency of the alpha-configured scaffold, as shown by the ~90% diversion of glucosyl units to oligosaccharides by alternansucrase , positions it as a superior starting material for synthesizing deuterium-labeled oligosaccharides. Using Methyl alpha-D-glucopyranoside-d1 in glucansucrase-catalyzed reactions can yield labeled acceptor products with defined structures, which are valuable as analytical standards, substrates for further enzymatic studies, or probes for investigating carbohydrate-protein interactions .

Substrate for High-Throughput Screening of Alpha-Glucosidase Inhibitors

Given its established role as a substrate in 46 documented alpha-glucosidase reactions , Methyl alpha-D-glucopyranoside-d1 (or its unlabeled form) serves as a validated substrate for developing and validating assays to screen for alpha-glucosidase inhibitors. The deuterium label offers no specific advantage in this context, but the core scaffold is a recognized and reliable substrate. This application is central to drug discovery programs targeting type 2 diabetes (e.g., acarbose-like inhibitors) and other metabolic disorders .

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